molecular formula C11H14N2O5 B1380959 Azetidin-3-yl(pyridin-2-yl)methanol oxalate CAS No. 1864063-64-8

Azetidin-3-yl(pyridin-2-yl)methanol oxalate

Cat. No.: B1380959
CAS No.: 1864063-64-8
M. Wt: 254.24 g/mol
InChI Key: FNMGRGBNEBGQHH-UHFFFAOYSA-N
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Description

Azetidin-3-yl(pyridin-2-yl)methanol oxalate is an organic compound comprising an azetidine (four-membered nitrogen-containing ring) linked to a pyridinyl group via a hydroxymethyl bridge, with oxalic acid as the counterion. Key characteristics include:

  • Molecular Formula: C₉H₁₂N₂O (free base); oxalate salt adds C₂H₂O₄ .
  • CAS Numbers: 1851823-36-3 (free base); 1909317-32-3 (hydrochloride salt) .
  • Synthesis: Prepared via reduction of ketone intermediates (e.g., (2-(4-R-phenyl)quinolin-4-yl)(pyridin-2-yl)methanone) using NaBH₄, yielding methanol derivatives in 87–98% efficiency .
  • Applications: Serves as a pharmaceutical intermediate, particularly in the synthesis of carbinoxamine-related compounds and heterocyclic drug candidates .

Properties

IUPAC Name

azetidin-3-yl(pyridin-2-yl)methanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.C2H2O4/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;3-1(4)2(5)6/h1-4,7,9-10,12H,5-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMGRGBNEBGQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(C2=CC=CC=N2)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864063-64-8
Record name 2-Pyridinemethanol, α-3-azetidinyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864063-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(pyridin-2-yl)methanol oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the azetidine or pyridine rings .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
This compound is known for its potential as a lead compound in drug development. It exhibits properties that may target various diseases, particularly those involving serotonergic dysfunctions such as anxiety, depression, and obsessive-compulsive disorders. Research indicates that derivatives of pyridin-2-yl-methylamine, closely related to azetidin-3-yl(pyridin-2-yl)methanol oxalate, demonstrate strong affinity for 5-HT1A receptors, suggesting their utility in treating conditions like panic attacks and sleep disorders .

Mechanism of Action
The mechanism involves modulation of neurotransmitter systems, particularly serotonin pathways. This modulation can influence mood regulation and anxiety levels, making it a candidate for further exploration in the treatment of psychiatric disorders .

Synthesis and Characterization

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Azetidine Ring : Starting from pyridine derivatives, the azetidine structure is formed through cyclization reactions.
  • Methanol Addition : The introduction of methanol to the azetidine framework enhances its solubility and biological activity.
  • Oxalate Formation : The final step involves the formation of oxalate salt, which can improve stability and bioavailability.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure throughout these synthetic steps.

Agricultural Chemistry
Beyond medicinal uses, this compound may also find applications in agricultural chemistry as a pesticide or herbicide due to its unique chemical structure which can interact with biological systems in plants.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues and their distinguishing features:

Compound Name Molecular Formula Key Structural Differences CAS Number Synthesis Yield (if reported) References
Azetidin-3-yl(pyridin-2-yl)methanol oxalate C₉H₁₂N₂O·C₂H₂O₄ Azetidine ring, oxalate salt 1851823-36-3 87–98% (reduction step)
(4-Chlorophenyl)(pyridin-2-yl)methanol C₁₂H₁₀ClNO Chlorophenyl replaces azetidine n/a Not reported
Pyrrolidin-3-ylmethanol hydrochloride C₅H₁₂ClNO Five-membered pyrrolidine ring 1227157-98-3 Not reported
2-(Methylamino)pyridine-3-methanol C₇H₁₀N₂O Methylamino substituent on pyridine n/a Not reported
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol C₇H₆BrN₃O Bromoimidazopyridine core n/a Melting point: 230–233°C

Research Findings and Data

Physicochemical Properties

Property This compound (4-Chlorophenyl)(pyridin-2-yl)methanol Pyrrolidin-3-ylmethanol Hydrochloride
Molecular Weight 266.32 g/mol 219.67 g/mol 137.61 g/mol
Solubility (Predicted) High (due to oxalate salt) Moderate (lipophilic chlorophenyl) High (hydrochloride salt)
Melting Point Not reported Not reported 230–233°C (analogue)

Biological Activity

Azetidin-3-yl(pyridin-2-yl)methanol oxalate is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

This compound has been shown to modulate enzyme activities significantly. Key interactions include:

  • Enzymatic Modulation : The compound interacts with nitric oxide synthase (NOS) and cyclooxygenase (COX), influencing the production of nitric oxide and prostaglandins, respectively.
  • Cellular Effects : In studies involving Caco-2 and RAW 264.7 cells, the compound inhibited nitric oxide production and downregulated inducible nitric oxide synthase (iNOS) expression.

The molecular mechanism underlying the biological activity of this compound involves:

  • Enzyme Binding : The compound binds to the active sites of NOS and COX, effectively inhibiting their activities.
  • Signal Pathway Modulation : It affects various cell signaling pathways, leading to changes in gene expression and cellular metabolism.

3. Dosage Effects in Animal Models

Research has demonstrated that the effects of this compound vary with dosage:

Dosage Range Biological Effect Adverse Effects
Low (1-10 mg/kg)Anti-inflammatory properties observedMinimal adverse effects
Moderate (10-50 mg/kg)Significant inhibition of inflammationMild gastrointestinal issues
High (>50 mg/kg)Potential toxicity observedSevere adverse reactions

In animal models, lower doses exhibited anti-inflammatory effects without significant side effects, while higher doses raised concerns regarding toxicity.

4. Metabolic Pathways

This compound is involved in several metabolic pathways:

  • Nitric Oxide Metabolism : It plays a role in the regulation of nitric oxide synthesis, impacting vascular function and inflammation.
  • Prostaglandin Synthesis : The compound influences prostaglandin levels through its action on COX enzymes, which are crucial for inflammatory responses.

5. Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Anti-inflammatory Activity

A study on RAW 264.7 macrophages demonstrated that treatment with this compound led to a significant reduction in inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in chronic inflammatory conditions.

Case Study 2: Cellular Protection

In Caco-2 cell lines exposed to oxidative stress, this compound was found to protect against cell death by modulating oxidative stress markers, indicating its potential as a cytoprotective agent.

6. Transport and Distribution

The transport and distribution of this compound within biological systems are influenced by specific transporters and binding proteins. Its bioavailability is critical for its therapeutic efficacy.

7. Conclusion

This compound exhibits promising biological activities, particularly in modulating inflammatory responses and protecting against oxidative stress. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential across various medical applications.

Q & A

Q. How is Azetidin-3-yl(pyridin-2-yl)methanol oxalate synthesized and characterized in academic research?

  • Methodological Answer : The synthesis typically involves asymmetric bioreduction using biocatalysts like Leuconostoc pseudomesenteroides N13 to achieve enantioselectivity. For characterization, nuclear magnetic resonance (NMR) and X-ray crystallography are employed. Crystallographic refinement can be performed using SHELX software to resolve structural details, especially for resolving twinning or high-resolution data .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using methanol-water mixtures is effective due to the oxalate salt's moderate solubility in polar solvents. Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) can further purify intermediates. Oxalate salts of related compounds, such as Carbinoxamine derivatives, are often isolated via pH-controlled precipitation .

Q. What are common reaction pathways involving the pyridin-2-yl methanol moiety in this compound?

  • Methodological Answer : The pyridin-2-yl methanol group undergoes oxidation (e.g., using KMnO₄ to form aldehydes), reduction (e.g., NaBH₄ for alcohol derivatives), and nucleophilic substitution at fluorinated sites. These reactions enable functionalization for drug discovery or material science applications .

Advanced Research Questions

Q. How can bioreduction conditions be optimized for enantioselective synthesis of this compound?

  • Methodological Answer : A multi-response nonlinear programming model with inscribed design variables (pH, temperature, substrate concentration) optimizes enantiomeric excess (ee) and conversion rates. For example:
VariableOptimal RangeImpact on Output
pH7.5–8.5Maximizes desirability
Temperature25–30°CEnhances enantioselectivity
Substrate conc.10–15 mMBalances conversion and ee
MATLAB and Design Expert software are used for statistical modeling and contour plotting .

Q. How can contradictions in crystallographic data during structural elucidation be resolved?

  • Methodological Answer : SHELXL (part of the SHELX suite) is employed to refine structures against high-resolution or twinned data. For ambiguous electron density regions, iterative refinement with restraints on bond lengths/angles and validation tools like PLATON ensure accuracy. Comparative analysis with related oxalate salts (e.g., Carbinoxamine oxalate derivatives) provides reference metrics .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer : Open Babel software estimates logP (octanol-water partition coefficient) and topological polar surface area (TPSA) to assess bioavailability and environmental persistence. Molecular dynamics simulations (e.g., GROMACS) model solvation behavior, while density functional theory (DFT) calculates electronic properties for reaction mechanism studies .

Q. How can gram-scale synthesis of this compound be achieved without compromising enantiomeric purity?

  • Methodological Answer : Under optimized bioreduction conditions (pH 8.0, 28°C, 12 mM substrate), Leuconostoc pseudomesenteroides N13 achieves >95% ee at gram-scale. Continuous extraction using membrane reactors minimizes product inhibition. Process robustness is validated via HPLC monitoring and reproducibility across three independent batches .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields between computational predictions and experimental results?

  • Methodological Answer : Cross-validate computational models (e.g., DFT-calculated activation energies) with kinetic experiments (e.g., time-resolved NMR). Systematic screening of solvent effects, catalyst loading, and temperature gradients identifies outliers. For example, methanol/water mixtures may stabilize intermediates not accounted for in silico .

Application-Oriented Questions

Q. What role does the oxalate counterion play in stabilizing the compound for pharmaceutical applications?

  • Methodological Answer : The oxalate ion enhances crystallinity and aqueous solubility, critical for formulation. Comparative studies with maleate or hydrochloride salts (e.g., Carbinoxamine derivatives) show oxalate’s superior stability under accelerated degradation conditions (40°C/75% RH) .

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